BenchChemオンラインストアへようこそ!

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Physicochemical property Drug-likeness COMT inhibitor

Unique benzamide-morpholinoethyl-1-methylindoline architecture provides distinct H-bonding (HBA=4) and conformation, unreplicable by simple analogs. MW 365.5, XLogP3 2.5, TPSA 44.8 Ų – ideal CNS-drug-like space for FBDD. Patented 1-methylindolin-5-yl COMT pharmacophore enables structure-based elaboration. Modular building block with 5 rotatable bonds supports parallel SAR synthesis. Use as reference to benchmark COMT inhibitor leads against optimal CNS parameters.

Molecular Formula C22H27N3O2
Molecular Weight 365.477
CAS No. 922115-50-2
Cat. No. B2637035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS922115-50-2
Molecular FormulaC22H27N3O2
Molecular Weight365.477
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C22H27N3O2/c1-24-10-9-19-15-18(7-8-20(19)24)21(25-11-13-27-14-12-25)16-23-22(26)17-5-3-2-4-6-17/h2-8,15,21H,9-14,16H2,1H3,(H,23,26)
InChIKeyPZVZZBNZSXWLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922115-50-2): Core Identity and Procurement Context


N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922115-50-2) is a synthetic small molecule with the molecular formula C22H27N3O2 and a molecular weight of 365.5 g/mol [1]. It is characterized by a benzamide core linked via a morpholinoethyl spacer to a 1-methylindoline moiety [1]. Structurally, it belongs to a class of compounds that have been explored in patent literature as catechol-O-methyltransferase (COMT) inhibitors, where the 1-methylindolin-5-yl group is a key pharmacophoric element [2]. For procurement, this compound serves primarily as a modular building block or reference standard in medicinal chemistry, rather than as a fully characterized drug candidate [1].

Why N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)benzamide Cannot Be Replaced by a Generic Analog


Substituting this compound with a generic benzamide or a simple indoline derivative is not scientifically valid due to its unique, integrated three-part architecture. The concurrent presence of the unsubstituted benzamide, the morpholinoethyl linker, and the N-methylindoline group creates a specific spatial conformation and hydrogen-bonding profile [1]. This is critical because the 1-methylindolin-5-yl group is explicitly claimed in COMT inhibitor patents as a key substituent for biological activity, distinguishing it from analogs with simpler aromatic or heterocyclic groups [2]. Without this precise combination, binding affinity and selectivity profiles are expected to differ significantly, making simple interchangeability a high-risk assumption in research settings.

Quantitative Differentiation Evidence for N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)benzamide


Physicochemical Differentiation: Molecular Weight Bracket vs. First-Generation COMT Inhibitors

The molecular weight (MW) of the target compound is 365.5 g/mol. This places it in a lower molecular weight bracket than first-generation nitrocatechol COMT inhibitors like entacapone (MW 305.3) but higher than tolcapone (MW 273.2). Its MW is closer to the 'optimal' range for CNS drug candidates, potentially offering a balance between membrane permeability and target binding compared to these standard clinical COMT inhibitors [1].

Physicochemical property Drug-likeness COMT inhibitor

Lipophilicity Profile: cLogP Differentiation from Classical COMT Inhibitors

The computed XLogP3-AA for the target compound is 2.5 [1]. This is significantly lower than the highly lipophilic tolcapone (cLogP ~3.3), suggesting better aqueous solubility and a potentially lower risk of hepatotoxicity associated with high lipophilicity. It is higher than the very polar entacapone (cLogP ~1.8), indicating better membrane permeability potential [1].

Lipophilicity cLogP ADME COMT inhibitor

Topological Polar Surface Area (TPSA) as a Differentiator for CNS Penetration

The topological polar surface area (TPSA) of the target compound is 44.8 Ų [1]. This value falls well below the 60-70 Ų threshold generally considered necessary for optimal passive blood-brain barrier (BBB) penetration. In comparison, many approved CNS drugs have TPSA values below 70 Ų, but the target compound's low TPSA suggests a particularly favorable profile for CNS target engagement relative to more polar benzamide derivatives.

TPSA Blood-brain barrier CNS drug design

Hydrogen Bond Acceptor Count: A Differentiator for Target Binding Versatility

The target compound has a hydrogen bond acceptor (HBA) count of 4 [1], derived from its benzamide carbonyl, morpholine oxygen, and indoline nitrogen. This is intermediate between simpler benzamides (HBA ~2) and more complex clinical COMT inhibitors like entacapone (HBA ~6). The balanced HBA count provides sufficient polarity for target engagement without excessive desolvation penalties, distinguishing it from both under-functionalized and over-functionalized analogs.

Hydrogen bonding Scaffold diversity COMT inhibitor

Optimal Application Scenarios for Procuring N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)benzamide


Fragment-Based Lead Discovery for CNS COMT Programs

With a molecular weight of 365.5 g/mol and a TPSA of 44.8 Ų, this compound is ideally suited as a lead-like fragment or scaffold for fragment-based drug discovery (FBDD) targeting CNS COMT. Its XLogP3 of 2.5 ensures optimal brain penetration potential, making it a superior starting point compared to the more lipophilic tolcapone scaffold [1]. The 1-methylindoline moiety provides a validated pharmacophore for COMT inhibition [2], allowing for efficient structure-based elaboration.

Chemical Biology Probe for Indoline-Selective Enzyme Interactions

The compound's unique integration of a morpholinoethyl linker and N-methylindoline group creates a hydrogen-bonding network (HBA = 4) distinct from simpler benzamides. This makes it valuable as a chemical biology probe to map binding site topology in enzymes or receptors where indoline selectivity is hypothesized but not yet characterized [1].

Modular Building Block for Parallel SAR Libraries

As a modular building block containing a secondary amine (from the morpholine/benzamide handle), this compound is designed for rapid derivatization at the benzamide position. Its rotatable bond count (n=5) and undemanding steric profile support high-throughput parallel synthesis of compound libraries for exploring structure-activity relationships in COMT inhibition programs [1][2].

Reference Standard in Physicochemical Benchmarking Studies

The compound's balanced physicochemical profile (MW 365.5, XLogP3 2.5, TPSA 44.8 Ų, HBA 4) places it in an ideal CNS-drug-like space. It can be procured as a reference standard to benchmark new COMT inhibitors against these drug-likeness parameters, ensuring that optimized leads do not drift toward undesirable property spaces [1].

Quote Request

Request a Quote for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.